molecular formula C18H23NO4 B5853527 1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine

Cat. No.: B5853527
M. Wt: 317.4 g/mol
InChI Key: QJBUAXNMSWORKG-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine is an organic compound that belongs to the class of methoxyphenyl derivatives. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dimethoxybenzaldehyde and 3,5-dimethoxybenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethoxybenzaldehyde with 3,5-dimethoxybenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Reaction Conditions: The reaction is typically performed in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares structural similarities but differs in the position of the methoxy groups.

    (3,5-dimethoxyphenyl)methanol: Another related compound with methoxy groups on the phenyl ring but different functional groups.

Uniqueness

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine is unique due to its specific arrangement of methoxy groups and the presence of both amine and methoxy functionalities. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-8-13(9-16(10-15)21-2)11-19-12-14-6-5-7-17(22-3)18(14)23-4/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBUAXNMSWORKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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